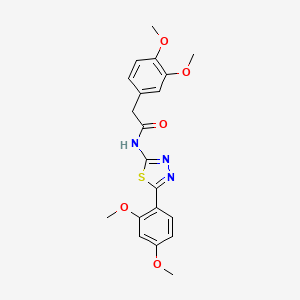
2-(3,4-dimethoxyphenyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,4-dimethoxyphenyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule. It contains two phenyl rings, each with two methoxy (OCH3) groups attached, suggesting that it might have interesting chemical properties due to the electron-donating nature of the methoxy groups. The presence of a thiadiazole ring and an acetamide group could also contribute to its reactivity and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings (the phenyl and thiadiazole rings) suggests that it might have a planar structure. The electron-donating methoxy groups could influence the electronic structure of the molecule, potentially affecting its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups in the molecule .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to thiadiazole derivatives, including methods that could potentially apply to the compound , has been extensively studied. For example, derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl) acetamides have been synthesized using carbodiimide condensation catalysis, demonstrating a fast and convenient method for creating these compounds, which are characterized by IR, 1H NMR, and elemental analyses (Yu et al., 2014). These methodologies provide foundational approaches for synthesizing and analyzing structurally similar compounds to the one of interest.
Crystal Structure Analysis
The crystal structure of thiadiazole derivatives has been investigated to understand their molecular geometry and interactions. For instance, the study of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide revealed specific orientations and hydrogen bonding patterns that contribute to the compound's stability and potential biological activities (Ismailova et al., 2014).
Biological Activities and Potential Applications
Several studies have focused on the biological activities of thiadiazole derivatives, indicating potential applications in cancer therapy and as anti-inflammatory agents. For example, thiazole and thiadiazole derivatives have been synthesized and shown to exhibit significant anticancer activity against various cancer cell lines, inducing apoptosis in cancer cells (Ekrek et al., 2022). Additionally, novel 1,3,4-thiadiazoles have been designed, synthesized, and evaluated for their anti-inflammatory and analgesic activities, with some compounds demonstrating significant in vitro anti-inflammatory activity (Shkair et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and chemical biology. Future research could involve exploring the synthesis of this compound, studying its reactivity, and investigating any potential biological activity .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-25-13-6-7-14(16(11-13)27-3)19-22-23-20(29-19)21-18(24)10-12-5-8-15(26-2)17(9-12)28-4/h5-9,11H,10H2,1-4H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDKFLFDOKWHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

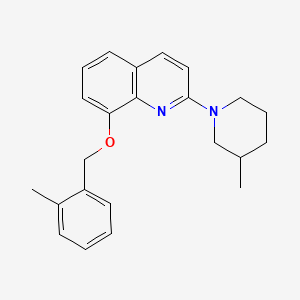
![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2638382.png)
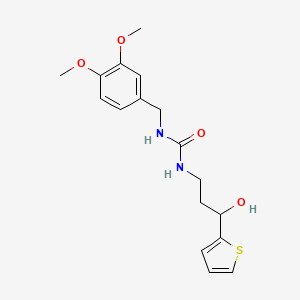
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2638384.png)


![2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol](/img/structure/B2638391.png)
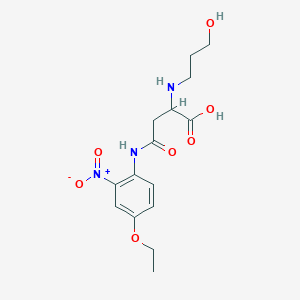
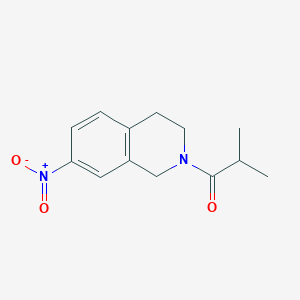
![ethyl 4-phenyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2638396.png)
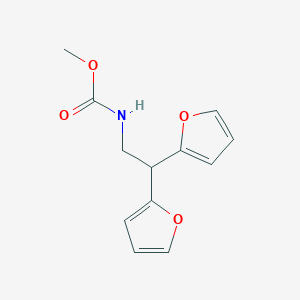
![N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2638400.png)

![Methyl 2-{[5-chloro-2-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-fluorophenyl]sulfanyl}acetate](/img/structure/B2638402.png)